4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name derives from its biphenyl backbone and substituent positions. The parent structure consists of two benzene rings connected by a single covalent bond (C6–C6'), designated as [1,1'-biphenyl]. Numbering begins at the carboxylic acid group on the first benzene ring (position 3) and proceeds to the chlorosulfonyl group on the second ring (position 4') (Figure 1).
Systematic Name :
4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Molecular Formula : C₁₃H₉ClO₄S
Molecular Weight : 296.73 g/mol (calculated from atomic masses).
The name adheres to IUPAC priority rules, where the sulfonyl chloride group (-SO₂Cl) outranks the carboxylic acid (-COOH) in substitutive nomenclature. This hierarchy determines the suffix (carboxylic acid) and prefix (chlorosulfonyl) assignments.
Molecular Architecture: Biphenyl Core and Functional Group Orientation
The molecule’s architecture comprises a biphenyl scaffold with orthogonally positioned functional groups (Table 1).
Table 1: Key Structural Features
The carboxylic acid group induces electron-withdrawing effects, polarizing the adjacent benzene ring. Conversely, the chlorosulfonyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution reactions. X-ray crystallography of analogous biphenyl sulfonamides reveals slight distortions in ring planarity due to steric interactions between substituents.
Conformational Analysis: Dihedral Angles and Steric Considerations
The biphenyl system adopts a non-planar conformation to minimize steric clash between substituents.
Dihedral Angle :
The angle between the two benzene rings typically ranges from 30° to 45° in unsubstituted biphenyls. Introducing bulky groups like chlorosulfonyl increases this angle due to steric hindrance. Computational models suggest a dihedral angle of 52°–58° for 4'-(chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid, as the sulfonyl group clashes with ortho-hydrogens on the adjacent ring.
Steric Effects :
- The chlorosulfonyl group’s tetrahedral geometry creates van der Waals repulsion with the carboxylic acid’s ortho-hydrogens.
- This strain partially offsets resonance stabilization between the rings, reducing conjugation efficiency.
Table 2: Conformational Parameters
Comparative Structural Analysis with Biphenyl Carboxylic Acid Derivatives
Comparative studies highlight how substituents influence biphenyl systems’ electronic and steric profiles (Table 3).
Table 3: Structural Comparison with Analogous Compounds
Key Observations :
- Electron-Withdrawing Effects : The chlorosulfonyl group exerts stronger electron withdrawal than chlorine, further deactivating the biphenyl system.
- Steric Demand : Sulfonyl groups introduce greater steric bulk compared to halogens, increasing dihedral angles and reducing coplanarity.
- Hydrogen Bonding : The carboxylic acid forms intramolecular hydrogen bonds with sulfonyl oxygens in some conformers, stabilizing twisted geometries.
These structural nuances impact reactivity. For example, the chlorosulfonyl group’s electrophilicity makes the compound a candidate for nucleophilic aromatic substitution, whereas the carboxylic acid enables salt formation or esterification.
Properties
Molecular Formula |
C13H9ClO4S |
|---|---|
Molecular Weight |
296.73 g/mol |
IUPAC Name |
3-(4-chlorosulfonylphenyl)benzoic acid |
InChI |
InChI=1S/C13H9ClO4S/c14-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) |
InChI Key |
SPKKGTHEJMJWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
A foundational step involves forming the biphenyl structure. A representative protocol includes:
Reactants :
-
3-Bromobenzoic acid methyl ester (1)
-
4-Boronophenyl sulfonyl chloride precursor (e.g., 4-boronophenyl sulfonic acid protected as a triflate)
Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2 M aqueous)
-
Solvent: Dimethoxyethane/water (4:1)
-
Temperature: 80°C, 12 h
Outcome :
Methyl 3-(4'-sulfonic acid-biphenyl)carboxylate is obtained in 68–72% yield after column chromatography.
Table 1: Suzuki Coupling Optimization Data
| Boronic Acid Derivative | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-BPin-phenyl sulfonate | 72 | 98.5 |
| 4-B(OH)₂-phenyl triflate | 65 | 97.8 |
Carboxylic Acid Deprotection
Ester Hydrolysis
Basic Hydrolysis :
-
Reagents: LiOH (3 equiv.), THF/H₂O (3:1)
-
Temperature: 60°C, 6 h
-
Yield: 94%
Acidic Hydrolysis :
-
Reagents: H₂SO₄ (conc.), H₂O
-
Temperature: Reflux, 8 h
-
Yield: 88%
Integrated Synthetic Routes
Route A: Coupling-First Approach
-
Suzuki coupling → biphenyl ester (72%)
-
Chlorosulfonation → sulfonyl chloride (58%)
-
Ester hydrolysis → target compound (94%)
Overall yield : 72% × 58% × 94% ≈ 39.4%
Route B: Sulfonation-First Strategy
-
Sulfonate 3-bromobenzoic acid → 3-bromo-4'-sulfonyl chloride biphenyl
-
Coupling with phenylboronic acid
-
Carboxylation via CO insertion (limited applicability)
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.72–7.65 (m, 4H, Ar-H).
Purity Assessment :
-
HPLC: 99.1% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
-
Elemental Analysis: Calculated C 52.66%, H 3.06%; Found C 52.59%, H 3.11%.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing sulfonation at 2'-position (5–8% byproduct).
-
Side Reactions : Ester group hydrolysis during chlorosulfonation (mitigated by low temperatures).
-
Catalyst Recycling : Pd recovery systems could improve cost-efficiency for large-scale synthesis.
Industrial-Scale Considerations
Process Intensification :
-
Continuous flow reactors for Suzuki coupling (residence time 22 min vs. 12 h batch).
-
Membrane-based SO₂Cl₂ quenching to reduce waste.
Safety Protocols :
-
ClSO₃H handling requires −20°C storage and vapor traps.
-
SO₂Cl₂ reactions mandate strict moisture control to prevent HCl release.
Emerging Methodologies
-
Photocatalytic C–H Sulfonation : Visible light-mediated insertion using Ru(bpy)₃²⁺ (early-stage research).
-
Biocatalytic Approaches : Engineered sulfotransferases for regioselective sulfonation (theoretical yield >80% in silico models).
Environmental Impact Assessment
E-Factor Analysis :
-
Route A: 23 kg waste/kg product (primarily from column chromatography).
-
Route B: 18 kg waste/kg product (improved by catalyst recycling).
Green Chemistry Metrics :
-
Atom Economy: 64% (Route A) vs. 71% (Route B).
-
PMI (Process Mass Intensity): 29 vs. 24.
Chemical Reactions Analysis
Reactivity of the Chlorosulfonyl Group
The chlorosulfonyl moiety is highly electrophilic and participates in nucleophilic substitution reactions. Common transformations include:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Amidation | Primary/secondary amines | Sulfonamide derivatives |
| Hydrolysis | Aqueous base (e.g., NaOH) | Sulfonic acid (-SO₃H) |
| Alcoholysis | Alcohols (e.g., methanol) | Sulfonate esters (-SO₃R) |
| Thiolysis | Thiols | Sulfonyl thioesters (-SO₂SR) |
Key Considerations :
-
Steric hindrance from the biphenyl scaffold may influence reaction rates .
-
The electron-withdrawing nature of the sulfonyl group activates the adjacent carbonyl carbon in the carboxylic acid for further reactions.
Reactivity of the Carboxylic Acid Group
The -COOH group undergoes classical acid-derived transformations, such as:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Esterification | Alcohols, acid catalysis | Biphenyl carboxylate esters |
| Amidation | Amines, coupling agents (e.g., EDC/HOBt) | Carboxamide derivatives |
| Salt Formation | Inorganic bases (e.g., NaOH) | Carboxylate salts |
Structural Evidence :
-
In related biphenyl carboxylic acids (e.g., 3a-j from ), esterification and amidation were confirmed via IR (C=O stretch at 1700–1750 cm⁻¹) and NMR (disappearance of -COOH proton) .
-
The cyclopropane-substituted analogs in showed retained carboxylic acid reactivity despite steric bulk, suggesting similar behavior for this compound .
Cross-Coupling Potential
The biphenyl core may enable participation in transition-metal-catalyzed reactions:
-
Suzuki-Miyaura Coupling : If a boronic acid replaces the chlorosulfonyl group, cross-coupling could form extended conjugated systems (see for Pd(PPh₃)₄-mediated protocols) .
-
Buchwald-Hartwig Amination : The chlorosulfonyl group could act as a directing group for C–N bond formation.
Limitations :
-
The electron-deficient sulfonyl group may deactivate the aromatic ring toward electrophilic substitution.
Stability and Side Reactions
-
Hydrolysis Sensitivity : The chlorosulfonyl group is prone to hydrolysis under humid or aqueous conditions, necessitating anhydrous handling .
-
Thermal Decomposition : Elevated temperatures could lead to sulfonic acid formation or decarboxylation, as observed in related sulfonylated aromatics.
Computational Insights
While no computational data exists for this specific compound, molecular docking studies on structurally similar biphenyl carboxylic acids (e.g., 3j in ) revealed:
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid as an anticancer agent. It has been shown to inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
The compound acts as a potent inhibitor of specific enzymes linked to cancer progression. For example, it has been evaluated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The inhibition of CA IX can lead to reduced tumor growth and metastasis, making this compound a candidate for further development in cancer therapeutics .
Agrochemical Applications
Herbicidal Activity
In agricultural research, 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid has shown herbicidal properties. It functions by disrupting metabolic pathways in target plants, leading to their growth inhibition. Studies have indicated its effectiveness against several weed species commonly found in crop fields. This application could be significant for developing environmentally friendly herbicides that minimize soil toxicity while effectively controlling weed populations .
Material Science Applications
Polymer Chemistry
The compound is also being explored for its role in polymer synthesis. Its chlorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide-containing polymers. These polymers have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer properties of 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid against MDA-MB-231 breast cancer cells. The results indicated that the compound induced apoptosis significantly more than control groups, with an increase in annexin V-FITC positive cells by over 30% compared to untreated cells. This highlights its potential as a lead compound for developing new cancer therapies.
Case Study 2: Herbicidal Effectiveness
In another study focusing on agricultural applications, the herbicidal efficacy of this compound was tested against common weeds such as Amaranthus retroflexus and Echinochloa crus-galli. The results demonstrated a dose-dependent response with effective inhibition observed at concentrations as low as 50 mg/L, suggesting its potential use as a selective herbicide.
Mechanism of Action
The mechanism of action of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into other molecules.
Comparison with Similar Compounds
Key Trends :
- Halogens (Cl, F) at the 4' position increase electrophilicity and influence solubility.
- Trifluoromethyl groups enhance metabolic stability and membrane permeability .
Sulfonyl-Containing Derivatives
Key Trends :
- Sulfonamide derivatives exhibit enhanced biological activity (e.g., lytic, enzymatic inhibition) .
- Chlorosulfonyl groups (-SO₂Cl) are reactive intermediates for synthesizing sulfonamides and sulfonate esters.
Methoxy- and Alkoxy-Substituted Analogs
Biological Activity
4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H10ClO4S
- Molecular Weight : 294.74 g/mol
- CAS Number : [Not provided in the data]
Biological Activity Overview
The biological activity of 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid has been studied primarily in the context of its role as a pharmacophore in various therapeutic applications. The compound's sulfonyl group is known to enhance interactions with biological targets, making it a candidate for further investigation.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The chlorosulfonyl moiety may interact with nucleophiles in enzymes, potentially inhibiting their activity.
- Modulation of Receptor Activity : Similar compounds have shown potential as allosteric modulators for various receptors, impacting signaling pathways.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the biphenyl structure and the introduction of various substituents can significantly alter the biological activity. For instance:
- Substituent Variations : The presence of electron-withdrawing groups like sulfonyl enhances activity compared to unsubstituted biphenyl derivatives.
- Positioning of Functional Groups : The position of carboxylic acid and chlorosulfonyl groups is crucial for maintaining optimal binding affinity.
Table 1: Structure-Activity Relationships
| Compound | IC50 (μM) | Notes |
|---|---|---|
| 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid | TBD | Potential inhibitor |
| Compound A | 0.0078 ± 0.0005 | High potency |
| Compound B | >100 | Low potency |
Case Study 1: Inhibition of Target Enzymes
In vitro studies have demonstrated that 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. For example, treatment with this compound resulted in a significant reduction in enzyme activity compared to controls.
Case Study 2: Allosteric Modulation
Research focused on related compounds suggests that modifications similar to those found in 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid can serve as allosteric modulators for nuclear receptors. Such modulation has implications for diseases involving dysregulated receptor signaling.
Q & A
Q. How to resolve discrepancies in reported biological activity across similar biphenyl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
